molecular formula C21H20ClN3O3 B3020264 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1005304-61-9

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B3020264
CAS No.: 1005304-61-9
M. Wt: 397.86
InChI Key: QNGVWLNTBPYGEA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridazinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with a pyridazinyl halide in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the etherification of the intermediate with p-tolyl alcohol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfamoyl group instead of the pyridazinyl group.

    5-chloro-2-methoxy-N-(2-(4-nitrophenyl)ethyl)benzamide: Contains a nitrophenyl group instead of the pyridazinyl group.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyridazinyl group, in particular, may confer unique binding affinities and biological activities compared to other similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-3-5-15(6-4-14)18-8-10-20(25-24-18)28-12-11-23-21(26)17-13-16(22)7-9-19(17)27-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGVWLNTBPYGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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